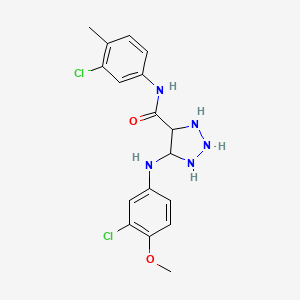

5-(3-chloro-4-methoxyanilino)-N-(3-chloro-4-methylphenyl)triazolidine-4-carboxamide

Description

Properties

IUPAC Name |

5-(3-chloro-4-methoxyanilino)-N-(3-chloro-4-methylphenyl)triazolidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Cl2N5O2/c1-9-3-4-11(7-12(9)18)21-17(25)15-16(23-24-22-15)20-10-5-6-14(26-2)13(19)8-10/h3-8,15-16,20,22-24H,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCLIYKPSJGXHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2C(NNN2)NC3=CC(=C(C=C3)OC)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3-chloro-4-methoxyanilino)-N-(3-chloro-4-methylphenyl)triazolidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of 5-(3-chloro-4-methoxyanilino)-N-(3-chloro-4-methylphenyl)triazolidine-4-carboxamide is with a molecular weight of approximately 445.96556 g/mol. The structural components include a triazolidine ring, which is known for its diverse biological activities.

Research indicates that the biological activity of triazolidine derivatives often involves:

- Antimicrobial Activity : Triazolidines have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Antioxidant Properties : These compounds can scavenge free radicals, thereby reducing oxidative stress in cells.

- Anticancer Activity : Some derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential as chemotherapeutic agents.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of triazolidine derivatives. For instance, compounds similar to 5-(3-chloro-4-methoxyanilino)-N-(3-chloro-4-methylphenyl)triazolidine have shown significant activity against pathogens such as Escherichia coli and Staphylococcus aureus.

| Compound | Activity | Reference |

|---|---|---|

| 5-(3-chloro-4-methoxyanilino)-N-(3-chloro-4-methylphenyl)triazolidine | Moderate to high against Gram-positive bacteria | |

| 5-substituted triazoles | Effective against E. coli |

Antioxidant Activity

The antioxidant capacity of triazolidines can be assessed using assays like DPPH and ABTS. Compounds in this class have exhibited IC50 values comparable to established antioxidants such as ascorbic acid.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 5-(3-chloro-4-methoxyanilino)-N-(3-chloro-4-methylphenyl)triazolidine | 0.397 (ABTS assay) | |

| Ascorbic Acid | 0.87 |

Anticancer Activity

Triazolidine derivatives have been investigated for their anticancer properties. In vitro studies indicate that certain derivatives can induce apoptosis in cancer cell lines.

Case Studies

- Antibacterial Efficacy Study : A study evaluated the antibacterial effects of various triazolidine derivatives, including our compound of interest. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable minimum inhibitory concentration (MIC) against E. coli.

- Antioxidant Potential Assessment : Research conducted on antioxidant activities highlighted that the compound exhibited significant free radical scavenging abilities, making it a candidate for further development in antioxidant therapies.

Comparison with Similar Compounds

Structural Analogues in Pyrazole-Carboxamide Derivatives ()

Compounds 3a–3e from are pyrazole-carboxamide derivatives with chloro, phenyl, and methyl substituents. Although their core structure differs (pyrazole vs. triazolidine), key comparisons include:

| Property | Target Compound | 3a (Pyrazole-Carboxamide) | 3d (Pyrazole-Carboxamide) |

|---|---|---|---|

| Core Structure | Triazolidine | Pyrazole | Pyrazole |

| Substituents | 3-Cl, 4-OCH₃; 3-Cl, 4-CH₃-C₆H₃ | 4-CN, 1-Ph; 3-CH₃ | 4-CN, 1-(4-F-Ph); 3-CH₃ |

| Melting Point (°C) | Not reported | 133–135 | 181–183 |

| Synthetic Yield | Not reported | 68% | 71% |

| Key Functional Groups | Carboxamide, chloro, methoxy | Carboxamide, cyano, methyl | Carboxamide, cyano, fluoro |

Insights :

Chlorinated Aromatic Compounds in Agrochemicals ()

Urea-based herbicides like metoxuron (N’-(3-chloro-4-methoxyphenyl)-N,N-dimethylurea) and chlorotoluron (N’-(3-chloro-4-methylphenyl)-N,N-dimethylurea) share substituent motifs with the target compound:

| Property | Target Compound | Metoxuron | Chlorotoluron |

|---|---|---|---|

| Core Structure | Triazolidine-carboxamide | Urea | Urea |

| Substituents | 3-Cl, 4-OCH₃; 3-Cl, 4-CH₃-C₆H₃ | 3-Cl, 4-OCH₃-C₆H₃ | 3-Cl, 4-CH₃-C₆H₃ |

| Application | Not reported (potential agrochemical/drug) | Herbicide | Herbicide |

Insights :

- The 3-chloro-4-methoxyphenyl and 3-chloro-4-methylphenyl groups in metoxuron and chlorotoluron are critical for herbicidal activity.

Antimalarial Pyrazole-Carboxamides ()

describes pyrazole-4-carboxamides with antimalarial activity, synthesized via Schiff base formation between aromatic aldehydes and aminopyrazole intermediates. Key comparisons:

| Property | Target Compound | Compound 9a–j (Antimalarial) |

|---|---|---|

| Core Structure | Triazolidine-carboxamide | Pyrazole-carboxamide |

| Substituents | Chloro, methoxy, methylphenyl | Arylidene, methylthio, morpholino |

| Synthetic Method | Not reported | Condensation with aromatic aldehydes |

Insights :

Chlorinated Substrate Analogues ()

Smaller chlorinated aromatics like 3-amino-4-chlorobenzoic acid and 4-nitrobenzylamine () highlight substituent effects:

| Property | Target Compound | 3-Amino-4-chlorobenzoic Acid |

|---|---|---|

| Core Structure | Triazolidine-carboxamide | Benzoic acid |

| Substituents | 3-Cl, 4-OCH₃; 3-Cl, 4-CH₃-C₆H₃ | 3-Cl, 4-NH₂ |

| Role in Chemistry | Potential bioactive molecule | Enzyme substrate analogue |

Insights :

- Chloro and amino/methoxy groups in small molecules often modulate electronic properties (e.g., electron-withdrawing effects) and solubility, which may influence the target compound’s reactivity .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 5-(3-chloro-4-methoxyanilino)-N-(3-chloro-4-methylphenyl)triazolidine-4-carboxamide?

- Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the triazolidine core. Key steps include:

- Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the triazolidine-4-carboxylic acid moiety to the 3-chloro-4-methylaniline derivative .

- Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) ensures >95% purity. Confirm purity via LC-MS and H/C NMR .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Answer : Employ a combination of:

- Spectroscopy : H/C NMR for verifying substitution patterns and stereochemistry.

- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) to predict electronic distribution and reactive sites .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Answer :

- Variable substitution : Systematically modify the methoxy and chloro substituents on the anilino and phenyl groups. For example, replace methoxy with ethoxy or halogen substituents to assess steric/electronic effects on target binding .

- Biological assays : Pair synthetic analogs with kinase inhibition assays (e.g., EGFR or VEGFR2) and cytotoxicity screens (e.g., MTT assay on cancer cell lines) to correlate structural changes with activity .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Answer :

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HepG2 vs. MCF-7) to identify context-dependent effects.

- Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to rule out nonspecific interactions .

- Meta-analysis : Compare datasets from independent studies using standardized metrics (e.g., IC, Ki values) and statistical tools (e.g., ANOVA with post-hoc Tukey tests) .

Q. What experimental strategies are recommended for studying the environmental fate and ecotoxicological impacts of this compound?

- Answer :

- Environmental stability : Conduct hydrolysis/photolysis studies under controlled pH and UV conditions. Monitor degradation products via LC-MS/MS .

- Ecotoxicology : Use model organisms (e.g., Daphnia magna for aquatic toxicity, Eisenia fetida for soil impact) to assess acute/chronic effects. Measure biomarkers like oxidative stress (SOD, CAT activity) and genotoxicity (Comet assay) .

Methodological Considerations Table

| Research Objective | Key Techniques | References |

|---|---|---|

| Synthesis optimization | Multi-step amide coupling, HPLC purification | |

| SAR studies | Analog synthesis, kinase inhibition assays, DFT modeling | |

| Biological data validation | Proteome-wide screening, dose-response assays, meta-analysis | |

| Environmental impact assessment | Hydrolysis/photolysis studies, ecotoxicological biomarker assays |

Key Challenges and Recommendations

- Stereochemical complexity : The triazolidine core may exhibit conformational isomerism. Use X-ray crystallography or NOESY NMR to resolve ambiguities .

- Target selectivity : Prioritize CRISPR/Cas9-mediated gene knockout studies to validate primary targets versus off-target effects .

- Data reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing raw datasets and assay protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.